Home > Products > Screening Compounds P122277 > Amyloid beta Peptide (42-1)(human)
Amyloid beta Peptide (42-1)(human) - 317366-82-8

Amyloid beta Peptide (42-1)(human)

Catalog Number: EVT-243369
CAS Number: 317366-82-8
Molecular Formula: C203H311N55O60S
Molecular Weight: 4514 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Amyloid-beta peptide (42-1) (human), also known as reverse Aβ42-1, is a synthetic peptide with the reverse amino acid sequence of the naturally occurring amyloid-beta 1-42 (Aβ1-42) peptide. While Aβ1-42 is known for its propensity to aggregate and form amyloid plaques associated with Alzheimer's disease, Aβ42-1 serves as a crucial control in research. Its reversed sequence significantly reduces its ability to form aggregates, allowing researchers to differentiate between the specific effects of Aβ1-42 aggregation and other potential effects of the peptide itself. [, ]

Amyloid beta peptide 1-42 (Aβ1-42)

Compound Description: Amyloid beta peptide 1-42 (Aβ1-42) is a 42 amino acid peptide derived from the amyloid precursor protein (APP). [] It is a major component of amyloid plaques found in the brains of Alzheimer's disease (AD) patients. [, ] Aβ1-42 has a high propensity to aggregate, forming soluble oligomers, protofibrils, and insoluble fibrils. [, , , ] These aggregated forms, particularly the oligomers, are believed to be highly neurotoxic, contributing to neuronal dysfunction and death in AD. [, , , , ]

Relevance: Amyloid beta peptide 1-42 (Aβ1-42) is the reverse sequence of the target compound, Amyloid beta peptide (42-1) (human). This close structural relationship makes Aβ1-42 highly relevant when studying the target compound. Notably, Aβ1-42's aggregation process and neurotoxicity are central to AD research, and understanding how the reversed sequence in the target compound affects these properties is crucial. [, ]

Relevance: Amyloid Beta peptide 1-40 (Aβ1-40) is structurally related to Amyloid Beta peptide (42-1) (human) as it shares a significant portion of the amino acid sequence, albeit in reverse order for the target compound. Comparing the aggregation behavior and potential neurotoxicity of Aβ1-40 with the target compound can provide insights into the importance of the two C-terminal amino acids (isoleucine and alanine) present in Aβ1-42 but absent in Aβ1-40. []

Amyloid beta peptide (1-16) and Amyloid beta peptide (25-35)

Compound Description: Amyloid beta peptide (1-16) and Amyloid beta peptide (25-35) are shorter fragments of the full-length Aβ peptide. [] Their specific roles in AD pathogenesis are less well-defined compared to Aβ1-42 and Aβ1-40.

Relevance: These peptides represent truncated versions of Amyloid Beta peptide (42-1) (human), offering insights into the importance of different regions of the peptide in its biological activities. Their inclusion in research helps determine whether the full length of the reversed peptide is necessary for its effects or if shorter fragments retain similar properties. []

Phosphorylated Amyloid beta (pAβ)

Compound Description: Phosphorylation of Aβ at specific sites, particularly serine 8 and 26, has been reported in AD brains. [] This post-translational modification can influence Aβ aggregation, potentially promoting the formation of toxic oligomeric species. []

Relevance: Comparing the target compound, Amyloid Beta Peptide (42-1) (human), with its phosphorylated counterparts can reveal how phosphorylation alters the peptide's aggregation propensity and biological activity. Given the potential role of phosphorylation in AD pathogenesis, understanding these differences is crucial. []

Aβ1-42 Isoforms (isoD7, pS8, D7H, H6R)

Compound Description: Several naturally occurring isoforms of Aβ1-42 exist, harboring single amino acid substitutions due to genetic variations. [] These isoforms, including isoD7, pS8, D7H, and H6R, have been linked to familial forms of AD and exhibit altered aggregation properties compared to wild-type Aβ1-42. [, ]

Relevance: Studying these Aβ1-42 isoforms alongside Amyloid Beta peptide (42-1) (human) can help dissect the contribution of specific amino acid residues to the peptide's aggregation behavior and potential neurotoxicity. Analyzing how these single amino acid changes in the reverse sequence of the target compound affect its properties can provide valuable information about structure-function relationships. []

Overview

Amyloid beta peptide (1-42) is a significant protein fragment derived from the amyloid precursor protein, primarily associated with Alzheimer's disease pathology. This peptide plays a crucial role in the formation of amyloid plaques, which are characteristic of Alzheimer’s disease. The aggregation of amyloid beta peptide (1-42) into fibrils and plaques is linked to neurotoxicity and cognitive decline in affected individuals.

Source

Amyloid beta peptide (1-42) is produced through the proteolytic cleavage of the amyloid precursor protein by beta-secretase and gamma-secretase enzymes. The peptide is synthesized in various forms, with the 1-42 variant being particularly prone to aggregation compared to its shorter counterpart, amyloid beta peptide (1-40) .

Classification

Amyloid beta peptide (1-42) falls under the category of neurotoxic peptides and is classified as a polypeptide. It is primarily studied within the fields of neurobiology and biochemistry due to its implications in neurodegenerative diseases, especially Alzheimer’s disease.

Synthesis Analysis

Methods

The synthesis of amyloid beta peptide (1-42) can be accomplished through several methods:

  1. Chemical Synthesis: Solid-phase peptide synthesis is commonly employed to produce amyloid beta peptide (1-42). This method allows for precise control over the sequence and modifications of the peptide.
  2. Recombinant DNA Technology: This approach involves expressing the amyloid precursor protein in host cells, followed by purification of the desired peptide fragment.

Technical Details

The chemical synthesis typically involves:

  • Coupling Reagents: Such as HBTU or DIC for amide bond formation.
  • Cleavage Conditions: Use of trifluoroacetic acid to remove protecting groups after synthesis.
  • Purification Techniques: High-performance liquid chromatography is used to achieve high purity levels, often greater than 95% .
Molecular Structure Analysis

Structure

Amyloid beta peptide (1-42) consists of 42 amino acids with a molecular formula of C203H311N55O60S and a molecular weight of approximately 4514.08 Da. The sequence is as follows:

DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA\text{DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA}

Data

The structural conformation of amyloid beta peptide (1-42) is characterized by its tendency to form β-sheet structures, which are critical for its aggregation properties .

Chemical Reactions Analysis

Reactions

Amyloid beta peptide (1-42) undergoes several key reactions:

  1. Aggregation: The primary reaction involves the self-association of monomeric forms into oligomers and fibrils, driven by hydrophobic interactions and hydrogen bonding.
  2. Degradation Pathways: While some pathways involve enzymatic degradation, aggregated forms are resistant to proteolytic cleavage.

Technical Details

The aggregation process can be influenced by various factors, including pH, temperature, and ionic strength. Techniques such as Thioflavin T fluorescence assays are frequently used to monitor aggregation kinetics .

Mechanism of Action

Process

The mechanism by which amyloid beta peptide (1-42) exerts its effects involves several steps:

  1. Aggregation Initiation: Monomeric forms aggregate into oligomers and fibrils.
  2. Cellular Uptake: Aggregated forms are internalized by neurons via endocytosis.
  3. Neurotoxicity: Once inside the cell, these aggregates can disrupt cellular functions, leading to apoptosis or necrosis .

Data

Studies indicate that β-sheet-rich aggregates are more efficiently internalized compared to monomeric forms, correlating with increased cytotoxicity .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Sensitive to temperature and pH; should be stored at -20°C to maintain integrity.
  • Purity: High purity (>95%) is essential for experimental applications .

Relevant Data or Analyses

Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are often employed to confirm structure and purity.

Applications

Amyloid beta peptide (1-42) has several scientific uses:

  1. Research on Alzheimer's Disease: It serves as a model for studying the mechanisms underlying amyloid plaque formation and neurotoxicity.
  2. Drug Development: Used in screening potential therapeutic agents aimed at inhibiting aggregation or promoting clearance from the brain.
  3. Diagnostic Tools: Employed in assays for detecting amyloid deposits in biological samples .

Properties

CAS Number

317366-82-8

Product Name

Amyloid beta Peptide (42-1)(human)

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]butanedioic acid

Molecular Formula

C203H311N55O60S

Molecular Weight

4514 g/mol

InChI

InChI=1S/C203H311N55O60S/c1-28-106(20)164(252-151(269)92-218-171(286)129(71-98(4)5)237-181(296)128(66-70-319-27)235-194(309)159(101(10)11)250-149(267)88-215-146(264)87-220-193(308)158(100(8)9)255-198(313)163(105(18)19)256-201(316)166(108(22)30-3)257-167(282)109(23)206)200(315)258-165(107(21)29-2)199(314)226-110(24)168(283)216-89-147(265)227-121(51-40-42-67-204)176(291)244-138(80-145(208)263)187(302)249-142(93-259)173(288)219-91-150(268)251-160(102(12)13)195(310)247-140(82-156(278)279)188(303)233-126(60-64-153(272)273)175(290)224-111(25)169(284)236-132(73-113-45-34-31-35-46-113)184(299)240-134(75-115-49-38-33-39-50-115)190(305)253-162(104(16)17)197(312)246-130(72-99(6)7)182(297)229-122(52-41-43-68-205)177(292)231-124(58-62-144(207)262)179(294)241-136(78-118-85-212-96-222-118)186(301)243-137(79-119-86-213-97-223-119)191(306)254-161(103(14)15)196(311)234-127(61-65-154(274)275)180(295)238-131(76-116-54-56-120(261)57-55-116)172(287)217-90-148(266)228-143(94-260)192(307)245-139(81-155(276)277)189(304)242-135(77-117-84-211-95-221-117)185(300)230-123(53-44-69-214-203(209)210)178(293)239-133(74-114-47-36-32-37-48-114)183(298)232-125(59-63-152(270)271)174(289)225-112(26)170(285)248-141(202(317)318)83-157(280)281/h31-39,45-50,54-57,84-86,95-112,121-143,158-166,259-261H,28-30,40-44,51-53,58-83,87-94,204-206H2,1-27H3,(H2,207,262)(H2,208,263)(H,211,221)(H,212,222)(H,213,223)(H,215,264)(H,216,283)(H,217,287)(H,218,286)(H,219,288)(H,220,308)(H,224,290)(H,225,289)(H,226,314)(H,227,265)(H,228,266)(H,229,297)(H,230,300)(H,231,292)(H,232,298)(H,233,303)(H,234,311)(H,235,309)(H,236,284)(H,237,296)(H,238,295)(H,239,293)(H,240,299)(H,241,294)(H,242,304)(H,243,301)(H,244,291)(H,245,307)(H,246,312)(H,247,310)(H,248,285)(H,249,302)(H,250,267)(H,251,268)(H,252,269)(H,253,305)(H,254,306)(H,255,313)(H,256,316)(H,257,282)(H,258,315)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,317,318)(H4,209,210,214)/t106?,107?,108?,109-,110-,111+,112+,121-,122+,123+,124+,125+,126+,127+,128-,129-,130+,131+,132+,133+,134+,135+,136+,137+,138-,139+,140+,141+,142-,143+,158-,159-,160+,161+,162+,163-,164-,165-,166-/m0/s1

InChI Key

QBEAMNLSDYIUGM-TYMWQTOHSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CNC=N6)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CNC=N6)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C)N

Isomeric SMILES

CCC(C)[C@@H](C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@H](C(C)C)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CC3=CNC=N3)C(=O)N[C@H](CC4=CNC=N4)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CC5=CC=C(C=C5)O)C(=O)NCC(=O)N[C@H](CO)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CC6=CNC=N6)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CC7=CC=CC=C7)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](C)C(=O)N[C@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)CC)NC(=O)[C@H](C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.